(2R)-2-phenylaziridine

β-lactam synthesis carbonylative ring expansion aziridine reactivity

(2R)-2-Phenylaziridine (CAS 18142-08-0), also designated (R)-2-phenylaziridine, is an enantiomerically pure, three-membered nitrogen-containing heterocycle with a phenyl substituent at the C2 position. Its strained aziridine ring serves as a versatile chiral building block for the synthesis of nitrogen-containing compounds and as a precursor for β-lactam formation.

Molecular Formula C8H9N
Molecular Weight 119.167
CAS No. 18142-08-0; 25260-42-8
Cat. No. B2598813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-phenylaziridine
CAS18142-08-0; 25260-42-8
Molecular FormulaC8H9N
Molecular Weight119.167
Structural Identifiers
SMILESC1C(N1)C2=CC=CC=C2
InChIInChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m0/s1
InChIKeyGBIKLFWSUVVUKT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Phenylaziridine (CAS 18142-08-0): Chiral Aziridine Building Block for Asymmetric Synthesis and β-Lactam Precursors


(2R)-2-Phenylaziridine (CAS 18142-08-0), also designated (R)-2-phenylaziridine, is an enantiomerically pure, three-membered nitrogen-containing heterocycle with a phenyl substituent at the C2 position [1]. Its strained aziridine ring serves as a versatile chiral building block for the synthesis of nitrogen-containing compounds and as a precursor for β-lactam formation [2]. This compound exists as two enantiomers with well-defined absolute configuration [3], making it a critical scaffold for stereocontrolled transformations where chirality transfer is essential.

Why Generic Aziridine Substitution Fails: The Critical Role of Absolute Configuration in (2R)-2-Phenylaziridine


In-class aziridines cannot be simply interchanged for (2R)-2-phenylaziridine due to fundamental differences in reactivity governed by substituent effects and absolute stereochemistry. The phenyl substituent at C2 dramatically alters the electronic activation of the C–N bond through hyperconjugation, enabling transformations that methyl-substituted analogs fail to undergo [1]. Furthermore, the (2R) configuration is essential for enantiospecific transformations and chirality transfer in downstream products; racemic mixtures or the (S)-enantiomer cannot replicate the stereochemical outcomes required for asymmetric synthesis of target molecules [2]. These differences are quantifiable and have direct consequences for synthetic feasibility and product enantiopurity.

Quantitative Evidence Guide: (2R)-2-Phenylaziridine Differentiation Against Structural Analogs and Alternative Chiral Building Blocks


Phenyl Substituent Enables Carbonylative Ring Expansion to β-Lactams, Unlike Methyl Analog

The carbonylative ring expansion of N-tert-butyl-2-phenylaziridine proceeds successfully to yield the corresponding β-lactam, whereas N-tert-butyl-2-methylaziridine is completely unreactive under identical conditions [1]. DFT calculations at the B3LYP/6-31G(d) level reveal that the phenyl substituent activates the breaking Cα–N bond via hyperconjugation, lowering the energy barrier for Rh atom insertion. In contrast, the methyl-substituted analog exhibits a larger initial complex stability and insufficient hyperconjugative stabilization of the transition state, rendering the ring expansion thermodynamically unviable [1].

β-lactam synthesis carbonylative ring expansion aziridine reactivity

Configurationally Stable Organolithium Intermediate Enables Synthesis of α,α-Disubstituted Aziridines with High Enantiomeric Ratio

Using (R)-N-tert-butylsulfonyl-2-phenylaziridine as the starting material, lithiation at the benzylic position followed by electrophilic trapping produces α,α-disubstituted aziridines as single enantiomers with an enantiomeric ratio (er) >98:2 [1]. This demonstrates that the intermediate organolithium species derived from the (2R)-phenylaziridine scaffold is configurationally stable, enabling high-fidelity chirality transfer. This stereochemical fidelity is not guaranteed with other substituted aziridines where epimerization or racemization may occur.

asymmetric synthesis organolithium chemistry enantioselective lithiation

Regioselective β-Lithiation Enabled by BH₃ Complexation of N-Alkyl-2-phenylaziridines

BH₃ complexation of N-alkyl-2-phenylaziridines promotes a regioselective β-lithiation that is not observed in non-complexed or differently substituted aziridines [1]. The lithiated intermediates are configurationally stable, enabling enantioselective preparation of cis-2,3-disubstituted aziridines with high stereocontrol. This method provides access to cis-disubstituted aziridines in high yields, with the stereochemical outcome governed by the syn lithiation relative to the BH₃ group and retention of configuration during electrophile trapping [1].

β-lithiation aziridine-borane complexes stereoselective synthesis

Regioselective Ring-Opening with Organoalanes Enables High-Yield β-Phenyl-β-Substituted Amine Synthesis

The regioselective ring-opening of N-protected 2-phenylaziridines with organoalanes in dichloromethane proceeds exclusively at the benzylic position to yield β-phenyl-β-substituted amines in high yields [1]. This method allows the introduction of alkyl, alkenyl, and alkynyl substituents at the benzylic carbon, producing valuable precursors for intramolecular hydroaminations. The phenyl group at C2 directs the regioselectivity of nucleophilic attack, a feature not present in unsubstituted or alkyl-substituted aziridines where mixtures of regioisomers are common.

regioselective ring-opening organoalane β-amino synthesis

Enantioselective Synthesis of β-Substituted Tryptophan, Cysteine, and Serine Derivatives

A phenyl-substituted aziridine (the (2R)-enantiomer scaffold) has been employed in regioselective and stereoselective nucleophilic ring-opening reactions for the asymmetric synthesis of β-phenyl-substituted cysteine, tryptophan, and serine derivatives [1]. This general approach enables the synthesis of a variety of β-substituted novel amino acids with control over stereochemistry at the β-position. Alternative chiral building blocks such as epoxides or aziridine-2-carboxylates do not provide the same combination of benzylic activation and stereochemical control for these specific amino acid targets.

enantioselective synthesis unnatural amino acids β-substituted amino acids

Strategic Application Scenarios for (2R)-2-Phenylaziridine in Asymmetric Synthesis and Pharmaceutical Development


Synthesis of Enantiopure β-Lactam Antibiotic Intermediates

For medicinal chemistry groups developing novel β-lactam antibiotics, (2R)-2-phenylaziridine offers a validated synthetic pathway to β-lactam rings via Rh(I)-catalyzed carbonylative ring expansion. The phenyl substituent is essential for activating the Cα–N bond through hyperconjugation, enabling this transformation where methyl-substituted aziridines fail entirely [1]. The enantiospecificity of the reaction ensures that the stereochemistry of the (2R)-aziridine is retained in the β-lactam product, providing a stereocontrolled route to chiral β-lactam scaffolds.

Stereocontrolled Synthesis of α,α-Disubstituted Aziridine Building Blocks

For process chemistry and custom synthesis teams requiring enantiopure α,α-disubstituted aziridines, (2R)-N-Bus-2-phenylaziridine serves as an optimal starting material. Lithiation at the benzylic position followed by electrophilic trapping yields α,α-disubstituted aziridines as single enantiomers with er >98:2, demonstrating the configurational stability of the organolithium intermediate [2]. This high stereochemical fidelity cannot be achieved with racemic starting materials or configurationally labile aziridine derivatives.

Enantioselective Preparation of cis-2,3-Disubstituted Aziridines via BH₃ Complexation

For academic and industrial laboratories pursuing stereocontrolled synthesis of cis-2,3-disubstituted aziridines, the BH₃ complexation methodology applied to N-alkyl-2-phenylaziridines enables regioselective β-lithiation with configurational stability of the lithiated intermediate [3]. This approach provides a reliable, high-yield route to cis-disubstituted aziridines that can be further transformed into stereodefined 1,2-diamines and amino alcohols—valuable intermediates for chiral ligands and pharmaceutical building blocks.

Asymmetric Synthesis of β-Substituted Unnatural Amino Acids

For peptide chemistry and drug discovery programs requiring β-substituted unnatural amino acids (e.g., β-phenyl cysteine, tryptophan, or serine derivatives), (2R)-2-phenylaziridine provides a validated enantioselective synthetic platform via regioselective nucleophilic ring-opening [4]. The benzylic activation by the phenyl group directs nucleophilic attack to the desired position, enabling stereocontrolled construction of the β-stereocenter. This approach is particularly valuable for generating libraries of β-substituted amino acids for structure-activity relationship (SAR) studies in peptide-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-phenylaziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.